1-(Chloromethyl)-2-ethoxybenzene

Description

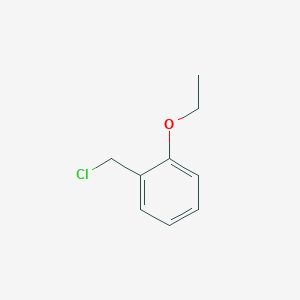

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOJICBHLWIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368890 | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60906-78-7 | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Fidelity Synthesis of 1-(Chloromethyl)-2-ethoxybenzene

Technical Whitepaper & Procedural Guide [1]

-Chloro-2-ethoxytoluene[1]Part 1: Executive Technical Summary[1]

1-(Chloromethyl)-2-ethoxybenzene is a critical benzylic electrophile used in medicinal chemistry for alkylation reactions, specifically in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., ethoxy-substituted heterocycles).[1]

While historical industrial routes utilize the Blanc chloromethylation of phenetole, this guide advocates for the Deoxychlorination of 2-Ethoxybenzyl Alcohol using Thionyl Chloride (

Key Performance Indicators (KPIs) for this Protocol:

-

Target Purity: >98% (by GC/HPLC)

-

Yield Potential: 85–92%

-

Critical Quality Attribute: Absence of hydrolytic degradation (2-ethoxybenzyl alcohol).[1]

Part 2: Strategic Pathway Analysis

The synthesis strategy is defined by the need to introduce the chloromethyl moiety at the ortho position relative to the ethoxy group.

Retrosynthetic Logic (Visualized)

The following diagram outlines the logical disconnection and the selected forward pathway.

Figure 1: Retrosynthetic analysis highlighting the preferred alcohol-to-chloride route (Green/Blue) versus the inferior Blanc route (Red).

Part 3: Core Synthesis Protocol (The "Gold Standard")

Methodology: Nucleophilic Substitution via Chlorosulfite Intermediate.[1] Scale: Laboratory (10–50 mmol basis).

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 2-Ethoxybenzyl Alcohol | 1.0 | Substrate | Dry (<0.1% H2O) |

| Thionyl Chloride ( | 1.2 – 1.5 | Reagent | Freshly distilled if yellow |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |

| DMF | 0.05 (Cat.)[1] | Catalyst | Vilsmeier-Haack activation |

| Atmosphere | Protection | Essential for stability |

Step-by-Step Procedure

Phase 1: Setup & Activation

-

Apparatus: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube or inert gas line.[1] -

Solvation: Dissolve 2-ethoxybenzyl alcohol (1.0 equiv) in anhydrous DCM (5 mL per mmol substrate).

-

Catalysis: Add DMF (catalytic, 2-3 drops).[1] Note: DMF reacts with

to form the chloroiminium ion, a potent chlorinating species that accelerates the reaction at lower temperatures.

Phase 2: Reaction (The Chlorination)

4. Cooling: Submerge the RBF in an ice/water bath (0 °C).

5. Addition: Charge the addition funnel with

- Progression: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

- Self-Validating Checkpoint: Monitor by TLC (Solvent: 10% EtOAc/Hexane).[1] The starting alcohol (

Phase 3: Workup & Isolation

7. Quench: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess

- Caution: Do this in a well-ventilated hood;

- Redissolution: Redissolve the residue in fresh DCM.

- Wash: Wash the organic layer twice with saturated

- Drying: Dry over anhydrous

Phase 4: Purification

-

Distillation: For high purity, vacuum distillation is recommended (bp approx. 115–120 °C at 5 mmHg).[1]

-

Storage: Store under Argon at 4 °C. Add activated molecular sieves to the vial to prevent hydrolysis.

Part 4: Mechanistic Insight & Causality

Understanding the mechanism prevents failure.[1] The reaction proceeds through an

Reaction Mechanism Diagram[1]

Figure 2: Mechanistic flow of the deoxychlorination. The chlorosulfite intermediate is key; removing HCl drives the equilibrium forward.

Part 5: Quality Assurance & Characterization

To ensure "Trustworthiness," the synthesized compound must be validated against these spectral standards.

Analytical Data Table

| Technique | Expected Signal / Value | Interpretation |

| Diagnostic Peak: Benzylic | ||

| Ethoxy | ||

| Ethoxy | ||

| Aromatic protons (Ortho-substitution pattern).[1] | ||

| Mass Spec (GC-MS) | M+ (170/172) | Characteristic 3:1 ratio for Chlorine isotopes ( |

| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition/HCl formation.[1] |

Troubleshooting (Self-Validating System)

-

Problem: NMR shows a peak at

4.50 ppm instead of 4.65 ppm.-

Diagnosis: Incomplete reaction. The peak at 4.50 is likely the starting alcohol.[1]

-

Correction: Reflux for an additional hour with fresh

.

-

-

Problem: Product fumes when bottle is opened.

Part 6: Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.[1]

-

Vesicant Properties: Like all benzyl chlorides, this compound is a potent alkylating agent.[1] It can alkylate DNA.[1] Double gloving (Nitrile) and working in a fume hood are mandatory.

-

Hydrolysis Risk: Contact with moisture generates HCl gas.[1] Never store in standard glass-stoppered flasks for long periods; use Teflon-lined caps or sealed ampoules.[1]

-

Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential.[1]

References

-

BenchChem. (n.d.).[1] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (Provides general context on chlorination of ortho-substituted toluenes). Link[1]

-

Organic Syntheses. (n.d.). Reaction of Alcohols with Thionyl Chloride.[1][3][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 4, p.713.[1] (Standard protocol for SOCl2 usage).[1] Link

-

Sigma-Aldrich. (n.d.).[1] this compound Product Page.[1][9] (Physical properties and safety data). Link

-

Chemistry LibreTexts. (2019).[1] Reactions of Alcohols with Thionyl Chloride.[1][3][5][6][7][8] (Mechanistic details on SNi vs SN2 pathways). Link

-

ChemicalBook. (2025).[1][10] 2-Ethoxybenzoyl chloride Properties and Synthesis. (Context on handling ethoxy-substituted acid chlorides). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. iris.unive.it [iris.unive.it]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 8. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

- 9. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Stability and Storage of 1-(Chloromethyl)-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 1-(Chloromethyl)-2-ethoxybenzene is a valuable reagent in organic synthesis, prized for its utility in introducing the 2-ethoxybenzyl moiety. However, its benzylic halide structure, activated by an ortho-ethoxy group, imparts significant reactivity that necessitates a thorough understanding of its stability profile for safe and effective use. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathways, and offers field-proven best practices for its storage, handling, and stability assessment.

Introduction: The Double-Edged Sword of Reactivity

This compound is a member of the benzylic halide family, a class of compounds renowned for their reactivity in nucleophilic substitution reactions. This reactivity is the very source of their synthetic utility, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The benzylic position is inherently activated due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sɴ1 and Sɴ2 reactions.

In the case of this compound, this inherent reactivity is further amplified by the presence of the electron-donating ethoxy group in the ortho position. This group enhances the stability of the benzylic carbocation intermediate that forms during Sɴ1-type reactions, thereby accelerating their rates. While this heightened reactivity is advantageous in planned synthetic transformations, it also renders the compound more susceptible to degradation during storage, posing challenges to its long-term stability and purity.

This guide will dissect the chemical causality behind the instability of this compound and provide actionable protocols to mitigate these risks, ensuring the integrity of the reagent and the reproducibility of experimental outcomes.

The Chemical Underpinnings of Instability

The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack at the benzylic carbon. The principal routes of degradation are hydrolysis and autocatalytic decomposition, which are often interconnected.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway for this compound is hydrolysis, a reaction with ambient moisture. Even trace amounts of water can lead to the formation of 2-ethoxybenzyl alcohol and hydrochloric acid (HCl)[1].

Caption: Hydrolysis of this compound.

The mechanism of this reaction is likely Sɴ1 in character, proceeding through a resonance-stabilized benzylic carbocation. The ortho-ethoxy group, being electron-donating, significantly stabilizes this carbocation, making this compound particularly prone to hydrolysis compared to unsubstituted benzyl chloride.

Autocatalytic Decomposition: A Vicious Cycle

The generation of hydrochloric acid via hydrolysis introduces a more insidious threat: autocatalytic decomposition. The produced HCl, a strong acid, can catalyze further degradation of the parent compound. This can lead to a runaway reaction, resulting in a rapid increase in pressure within a sealed container due to the evolution of more HCl gas. There have been reports of sealed containers of benzyl chloride rupturing due to pressure buildup from HCl generated during decomposition, a process that can be initiated by contaminants such as rust[1].

Sources

Technical Whitepaper: Handling and Applications of 1-(Chloromethyl)-2-ethoxybenzene

[1]

Executive Summary

1-(Chloromethyl)-2-ethoxybenzene (also known as 2-Ethoxybenzyl chloride ) is a specialized alkylating agent widely utilized in medicinal chemistry for the introduction of the 2-ethoxybenzyl moiety.[1] As a benzylic chloride, it exhibits high electrophilicity, making it a critical building block for synthesizing pharmaceutical intermediates, particularly in the development of SGLT2 inhibitors and other receptor modulators.

However, its chemical utility comes with significant safety challenges.[1] It is a potent lachrymator and a corrosive substance (Skin Corr.[1] 1B). This guide synthesizes safety data sheet (SDS) parameters with practical laboratory protocols to ensure safe handling and high-yield application.

Physicochemical & Safety Profile

The following data consolidates physical properties and GHS hazard classifications. Note that experimental values for this specific isomer are often extrapolated from structural analogues (e.g., 2-methoxybenzyl chloride) where direct data is unavailable.[1]

Table 1: Chemical Identity & Properties[2]

| Parameter | Specification |

| CAS Number | 60906-78-7 |

| IUPAC Name | This compound |

| Synonyms | 2-Ethoxybenzyl chloride; |

| Molecular Formula | C |

| Molecular Weight | 170.64 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~235°C (Predicted @ 760 mmHg); ~125°C (@ 12 mmHg) |

| Density | ~1.12 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water |

Table 2: GHS Hazard Classification[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled (Lachrymator).[1] |

| Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

Critical Safety Note: As a benzylic halide, this compound is a Lachrymator .[1] Exposure to vapors, even at low concentrations, will cause immediate and severe irritation to the eyes and mucous membranes.[1] All handling must occur within a certified chemical fume hood.[1]

Operational Safety Workflow (The "Self-Validating" System)

To maintain scientific integrity and safety, the handling of this compound requires a "closed-loop" workflow.[1] This ensures that the agent is never exposed to the open laboratory environment.[1]

Diagram 1: Safe Handling & Quenching Workflow

Figure 1: Operational workflow emphasizing containment and chemical neutralization of waste streams.

Protocol 1: Spill Neutralization Logic

Causality: Benzylic chlorides react rapidly with nucleophiles.[1] Water alone is insufficient for neutralization as it generates HCl gas and an organic alcohol that may still be irritating.[1] Corrective Action:

Synthetic Utility & Application

This compound is primarily used to introduce the 2-ethoxybenzyl protecting group or pharmacophore.[1] This reaction proceeds via an SN2 mechanism , where the benzylic carbon is attacked by a nucleophile (amine, phenol, or thiol).

Diagram 2: Nucleophilic Substitution Mechanism[1]

Figure 2: SN2 reaction pathway.[1] The high reactivity of the benzylic position drives the reaction under mild basic conditions.

Protocol 2: Standard Benzylation Procedure

Objective: Alkylation of a secondary amine.[1]

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add Potassium Carbonate (K

CO-

Why? Acid accumulation will protonate the amine, rendering it non-nucleophilic.[1]

-

-

Addition: Add this compound (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Filter solids (KCl/K

CO

Storage and Stability

-

Hydrolytic Instability: This compound reacts with atmospheric moisture to form 2-ethoxybenzyl alcohol and Hydrogen Chloride (HCl).[1] The evolution of HCl can pressurize storage vessels and corrode metal shelving.[1]

-

Storage Requirement: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

-

Container: Use Teflon-lined caps.[1] Do not store in metal containers.

Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse immediately with water for 15+ minutes. Lifting eyelids is crucial.[1] Seek urgent ophthalmological care. |

| Skin Contact | Remove contaminated clothing.[1] Wash with soap and water.[1] Do not use alcohol initially (may increase absorption), but PEG-400 is recommended if available.[1] |

| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen.[1] Pulmonary edema may be delayed; observation is required.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene. Retrieved from [Link](Note: Used for structural analogue property validation).

-

ECHA (European Chemicals Agency). Registration Dossier: 2-Ethoxybenzyl chloride.[1] Retrieved from [Link].[1]

Sources

- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [SOLVED] When sodium ethoxide reacts with 1-(chloromethyl)oxirane (also called epichlorohy drin), labeled (1 Answer) | SolutionInn [solutioninn.com]

- 3. Show how you would accomplish the following transformations. Some... | Study Prep in Pearson+ [pearson.com]

- 4. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]

- 5. jelsciences.com [jelsciences.com]

1-(Chloromethyl)-2-ethoxybenzene: Mechanistic Toxicology & Synthetic Utility

Technical Guide for Pharmaceutical Development [1][2]

Part 1: Molecular Identity & Core Reactivity

1-(Chloromethyl)-2-ethoxybenzene (also known as 2-Ethoxybenzyl chloride) is not a therapeutic agent but a highly reactive electrophilic intermediate critical in the synthesis of specific pharmacophores, including phosphodiesterase type 5 (PDE5) inhibitors and endothelin receptor antagonists.[1][2]

In biological systems, its "mechanism of action" is defined by its chemical reactivity rather than receptor binding.[1][2] It functions as a potent alkylating agent , capable of forming covalent bonds with nucleophilic biomolecules.[1][2] This profile classifies it as a Potentially Genotoxic Impurity (PGI) , requiring rigorous control under ICH M7 guidelines during drug development.[1][2]

Physicochemical Profile

| Property | Value | Relevance |

| CAS Number | 614-72-2 | Unique Identifier |

| Molecular Weight | 170.64 g/mol | Mass Spectrometry Detection |

| Reactive Motif | Benzylic Chloride | Site of |

| LogP | ~2.8 (Predicted) | Lipophilicity facilitates membrane penetration |

| Leaving Group | Chloride ( | Good leaving group, enhancing electrophilicity |

Part 2: Mechanism of Action in Biological Systems

The interaction of this compound with biological systems is driven by Nucleophilic Substitution (

The Alkylation Pathway (Toxicological MOA)

When introduced into a biological environment (e.g., accidental exposure or as a drug impurity), the molecule targets electron-rich centers on DNA and proteins.[1][2]

-

DNA Alkylation (Genotoxicity): The benzylic carbon attacks the N7-position of Guanine in DNA.[1][2] This forms a bulky adduct that destabilizes the N-glycosidic bond, leading to depurination or replication errors (transversion mutations).[1][2]

-

Protein Haptenization (Sensitization): The molecule reacts with Cysteine (thiol groups) or Lysine (amine groups) residues on proteins.[1][2] This covalent modification transforms self-proteins into immunogenic "non-self" antigens, triggering T-cell mediated hypersensitivity (allergic contact dermatitis).[1][2]

Metabolic Detoxification (Defense Mechanism)

Biological systems attempt to neutralize this electrophile via Glutathione (GSH) conjugation , catalyzed by Glutathione S-Transferases (GSTs).[1][2]

-

Reaction:

-

Outcome: The mercapturic acid pathway processes the conjugate for renal excretion.[1][2] Depletion of cellular GSH leads to oxidative stress.[1][2]

Synthetic Utility (The "Constructive" Mechanism)

In drug development, this reactivity is harnessed to introduce the 2-ethoxybenzyl moiety .[1][2] This structural fragment is crucial for the potency of certain drugs (e.g., Sildenafil analogues) by optimizing hydrophobic interactions within receptor pockets.[1][2]

Part 3: Visualization of Mechanisms[1][2]

Diagram 1: The Alkylation & Detoxification Pathways

This diagram illustrates the dual fate of the molecule: damaging DNA alkylation versus protective glutathione conjugation.[1][2]

Caption: Competitive pathways between genotoxic DNA alkylation (Red) and glutathione detoxification (Green).[1][2]

Part 4: Experimental Protocols & Control Strategies

For researchers using this intermediate, validating its absence in the final drug substance is mandatory.[1][2]

Protocol 1: Detection of Alkylating Potential (NBP Assay)

Purpose: To semi-quantitatively assess the alkylating reactivity of the intermediate.[1][2] Principle: 4-(4-Nitrobenzyl)pyridine (NBP) acts as a surrogate nucleophile, turning blue/violet upon alkylation.[1][2]

-

Preparation: Dissolve this compound in acetonitrile (10 mM).

-

Reagent: Prepare 5% NBP in acetone and 50 mM phosphate buffer (pH 7.4).

-

Incubation: Mix 100 µL sample + 100 µL NBP reagent. Incubate at 37°C for 60 mins.

-

Development: Add 100 µL of 0.1 M NaOH (alkaline shift).

-

Readout: Measure Absorbance at 560 nm immediately.

Protocol 2: Trace Analysis in Drug Substance (LC-MS/MS)

Purpose: Quantify residual this compound at ppm levels (ICH M7 compliance).

-

Derivatization (Optional but recommended): Due to instability, derivatize with morpholine or diethylamine to form a stable amine.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1][2]

-

Mobile Phase:

-

MS Detection: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).[1][2]

Diagram 2: ICH M7 Control Strategy Workflow

Structure for managing this impurity in pharmaceutical synthesis.

Caption: Workflow for controlling this compound as a genotoxic impurity in drug substances.

References

-

International Council for Harmonisation (ICH). (2017).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2]Link

-

European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: this compound (Toxicological Summary).[1][2]Link[1][2]

-

Bolt, H. M., & Foth, H. (2004).[1][2] Binding of reactive intermediates to proteins and DNA: Toxicological implications.[1][2] Critical Reviews in Toxicology.[1][2] Link

-

Teasdale, A. (2017).[1][2] Mutagenic Impurities: Strategies for Identification and Control.[1][2] Wiley-VCH.[1][2] (Standard reference for alkyl halide impurity management). Link[1][2]

Sources

Methodological & Application

Application Note: Regioselective Chloromethylation of Ethoxybenzene via the Blanc Reaction

[1]

Introduction & Scope

The synthesis of 4-ethoxybenzyl chloride (p-ethoxybenzyl chloride) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and estrogen receptor modulators.[1] This application note details the Blanc chloromethylation of ethoxybenzene (phenetole).

Unlike standard textbook descriptions, this protocol focuses on the anhydrous zinc chloride/paraformaldehyde route saturated with hydrogen chloride (HCl) gas.[1] This method is selected over aqueous formalin procedures to maximize yield, minimize hydrolysis of the product, and ensure high regioselectivity for the para-isomer.[1]

Key Technical Challenges Addressed:

-

Regioselectivity: Directing the chloromethyl group to the para position while minimizing ortho isomers and bis-chloromethylated byproducts.[1]

-

Safety Engineering: Mitigating the formation and exposure risks of Bis(chloromethyl) ether (BCME) , a potent carcinogen spontaneously formed during this reaction.[1]

Reaction Mechanism & Chemical Logic

The Blanc reaction is an electrophilic aromatic substitution.[1] In the presence of a Lewis acid (

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation of formaldehyde and the subsequent electrophilic attack on the electron-rich phenetole ring.[1]

Figure 1: Mechanistic pathway of the Blanc chloromethylation showing electrophile generation and regioselective attack.[1]

Critical Safety Protocol: The BCME Hazard

WARNING: CARCINOGENIC HAZARD The reaction between formaldehyde and hydrogen chloride generates Bis(chloromethyl) ether (BCME) as a volatile byproduct.[1] BCME is an OSHA-regulated carcinogen with no safe exposure limit.[1]

Mandatory Engineering Controls:

-

Closed System: The reaction must be performed in a sealed vessel vented only through a chemically active scrubber.[1]

-

Scrubber Design: Vent gases must pass through a trap containing 10% aqueous ammonia or ethanolamine .[1] These nucleophiles rapidly decompose BCME and excess HCl.[1]

-

Personal Protective Equipment (PPE): Full-face respirator with acid gas cartridges (if outside a glovebox), chemically resistant gloves (Silver Shield/4H), and a lab coat.[1]

-

Waste Disposal: All organic waste from this reaction must be treated as potentially containing BCME.[1] Quench organic phases with dilute ammonia before disposal.[1]

Experimental Procedure

Reagents & Equipment

| Reagent | Purity/Grade | Role |

| Ethoxybenzene (Phenetole) | >98% | Substrate |

| Paraformaldehyde | Reagent Grade | Electrophile Source |

| Zinc Chloride ( | Anhydrous, fused | Lewis Acid Catalyst |

| Hydrogen Chloride (HCl) | Gas (anhydrous) | Reagent & Catalyst |

| Cyclohexane or Benzene | Anhydrous | Solvent (Optional*) |

*Note: Performing the reaction neat (without solvent) is preferred for higher throughput, but cyclohexane can be used to moderate the exotherm.

Step-by-Step Protocol

Phase 1: Setup and Activation

-

Assembly: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a gas inlet tube (reaching the bottom), and a reflux condenser fitted with a gas outlet leading to the ammonia scrubber .

-

Drying: Flame-dry the glassware under a stream of nitrogen to remove surface moisture.[1]

-

Charging: Charge the flask with Ethoxybenzene (122.2 g, 1.0 mol) , Paraformaldehyde (45.0 g, 1.5 eq) , and Anhydrous Zinc Chloride (27.2 g, 0.2 eq) .[1]

-

Expert Tip: Grind the fused

quickly in a mortar before addition to ensure rapid dissolution.[1]

-

Phase 2: The Reaction (HCl Sparging)

-

Temperature Control: Immerse the flask in a water bath maintained at 30°C .

-

Gas Addition: Begin a steady stream of anhydrous HCl gas into the stirred mixture.

-

Exotherm Management: The reaction is exothermic. Maintain the internal temperature between 35–40°C . Do not exceed 50°C to prevent polymerization of the benzyl chloride.[1]

-

Completion: Continue passing HCl gas for 2–3 hours until the mixture becomes saturated (fumes of HCl appear at the condenser outlet) and the solid paraformaldehyde disappears.

Phase 3: Workup & Quenching

-

Separation: Pour the reaction mixture onto 500 g of crushed ice in a separatory funnel.

-

Extraction: Extract the organic layer with Diethyl Ether (3 x 100 mL) or Dichloromethane .[1]

-

Neutralization (Critical): Wash the combined organic extracts with:

-

Cold water (2 x 100 mL)

-

Saturated

(until effervescence ceases) -

10% Aqueous Ammonia (1 x 50 mL) – This step ensures destruction of trace BCME.[1]

-

Brine (1 x 100 mL)

-

-

Drying: Dry the organic phase over anhydrous

and filter.

Phase 4: Purification

-

Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

-

Distillation: Purify the residue via vacuum distillation.

Workflow Diagram[1]

Figure 2: Operational workflow emphasizing the critical ammonia wash step for safety.

Analytical Validation

The following data confirms the identity and purity of 4-ethoxybenzyl chloride.

Expected NMR Data ( , 300 MHz)

| Signal ( | Multiplicity | Integration | Assignment |

| 1.42 | Triplet ( | 3H | |

| 4.05 | Quartet ( | 2H | |

| 4.56 | Singlet | 2H | |

| 6.86 | Doublet ( | 2H | Aromatic (Ortho to OEt) |

| 7.30 | Doublet ( | 2H | Aromatic (Meta to OEt) |

Note: The diagnostic singlet at 4.56 ppm confirms the chloromethylation.[1] The splitting pattern (two doublets) confirms para-substitution.[1]

Quality Control Criteria

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet reagents | Ensure ZnCl2 is fused and HCl gas is dried through a |

| Polymerization | Temperature too high | Keep reaction temp <45°C. Add solvent (cyclohexane) to act as a heat sink.[1] |

| Pink/Red Product | Phenol formation | Ensure anhydrous conditions.[1] Moisture hydrolyzes the product to benzyl alcohol.[1] |

| Slow Reaction | Inactive Catalyst | Use fresh anhydrous |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for Blanc reaction conditions and apparatus).

-

Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. "p-Methoxyphenylacetonitrile," Organic Syntheses, 1956 , 36,[1] 50. Link (Analogous procedure for methoxy derivative using HCl/Formaldehyde).[1]

-

Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety and Health Topics." Link (Mandatory safety data regarding the carcinogenicity of the byproduct).[1]

-

Blanc, G. L. "The Chloromethylation of Aromatic Compounds," Bulletin de la Société Chimique de France, 1923 , 33, 313.[1] (Foundational paper establishing the reaction scope).

-

Ginsburg, D. "The Chloromethylation of Aromatic Compounds," Journal of the American Chemical Society, 1951 , 73, 703.[1] (Discussion of mechanism and catalyst effects).

Application of "1-(Chloromethyl)-2-ethoxybenzene" in organic synthesis

Technical Brief: Strategic Utilization of 1-(Chloromethyl)-2-ethoxybenzene

Executive Summary

This compound (also known as 2-ethoxybenzyl chloride) is a specialized electrophile utilized primarily in medicinal chemistry to introduce the 2-ethoxybenzyl moiety.[1] This structural fragment is a "privileged scaffold" element, often employed to modulate lipophilicity (

This guide provides a validated technical framework for handling this lachrymatory reagent and deploying it in high-yield nucleophilic substitution reactions.

Chemical Profile & Reactivity

| Property | Specification | Implications for Synthesis |

| CAS No. | 614-72-2 | Unique identifier for regulatory compliance.[1] |

| Molecular Weight | 170.64 g/mol | Calculation basis for stoichiometry.[1] |

| Boiling Point | 114–118 °C (at 5 mmHg) | High boiling point; difficult to remove excess by simple evaporation.[1] |

| Density | 1.19 g/mL | Denser than water; facilitates phase separation in aqueous workups.[1] |

| Reactivity Class | Benzyl Chloride / Alkylating Agent | Highly reactive toward nucleophiles ( |

| Stability | Moisture Sensitive | Hydrolyzes to 2-ethoxybenzyl alcohol; requires anhydrous storage.[1] |

Mechanistic Insight:

Unlike unsubstituted benzyl chloride, the 2-ethoxy group exerts a significant electronic effect.[1] Through the mesomeric effect (

Critical Consideration: The ortho-substitution creates steric bulk.[1] While this does not prevent reaction, it necessitates higher temperatures (60–80 °C) compared to para-substituted analogues to drive completion.[1]

Application I: N-Alkylation of Heterocycles (Protocol)

This protocol describes the installation of the 2-ethoxybenzyl group onto a secondary amine (e.g., piperazine, morpholine, or pyrrolidine derivative).[1] This is a standard transformation in the synthesis of antihistamines and antipsychotic analogues.

Materials

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv)[1]-

Note:

can be used to accelerate sluggish reactions.[1]

-

-

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Secondary Amine (10 mmol) in anhydrous MeCN (100 mL).

-

Activation: Add

(20 mmol) and KI (1 mmol). Stir at room temperature for 10 minutes.-

Why: KI converts the benzyl chloride in situ to the more reactive benzyl iodide.

-

-

Addition: Add This compound (11 mmol) dropwise via syringe.

-

Safety: Perform in a fume hood. The reagent is a lachrymator.[1]

-

-

Reaction: Heat the mixture to 60 °C (oil bath temperature) and stir vigorously for 4–6 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the amine and the appearance of the higher molecular weight product (

).

-

-

Workup:

-

Purification:

Application II: O-Alkylation (Ether Synthesis)

Used for protecting phenols or synthesizing specific ether-linked pharmacophores.[1]

Protocol Adjustments

-

Base: Use Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or Cesium Carbonate (

) .[1] -

Solvent: DMF or THF (0.2 M).

-

Temperature:

°C (NaH method) or

Key Difference: Phenols are less nucleophilic than amines.[1] Stronger bases (NaH) ensure deprotonation to the phenoxide, which then rapidly attacks the benzyl chloride.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for the N-alkylation protocol.

Figure 1: Optimized workflow for N-alkylation using this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of reagent | Ensure solvent (MeCN/DMF) is anhydrous. Store reagent over molecular sieves.[1] |

| Slow Reaction | Steric hindrance | Add KI (10 mol%) or switch solvent to DMF and increase temp to 80 °C. |

| Impurity Formation | Bis-alkylation | Ensure strict 1:1 stoichiometry if the amine has multiple nucleophilic sites.[1] |

| Color Change | Oxidation | Perform reaction under Nitrogen ( |

Safety & Handling (Material Safety)

-

Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Oral/Inhalation).[1]

-

Lachrymator: The compound releases vapors that irritate the eyes and respiratory tract.

-

Storage: Store at

°C under inert gas ( -

Spill Protocol: Neutralize with dilute ammonia or sodium bisulfite solution before cleaning.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene.[1] Retrieved October 26, 2023 from [Link][1]

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.[1] Springer.[1][3] (Reference for Finkelstein condition rationale).

Sources

Technical Application Note: Monitoring Nucleophilic Substitutions of 1-(Chloromethyl)-2-ethoxybenzene

Introduction & Chemical Profile[1][2][3][4][5]

This guide details the analytical tracking of 1-(Chloromethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl chloride), a highly reactive electrophile frequently used as a building block in medicinal chemistry (e.g., in the synthesis of alpha-blockers like Tamsulosin).[1]

Due to the lability of the benzylic carbon-chlorine bond, this molecule is prone to rapid nucleophilic substitution (

Chemical Profile

| Property | Data | Notes |

| Structure | Benzene ring, 1-CH₂Cl, 2-OEt | Benzylic chloride is the reactive site.[1][2][3] |

| MW | 170.64 g/mol | Distinctive Cl isotope pattern (3:1).[1][2] |

| Boiling Point | ~235°C (Predicted) | Suitable for GC, but thermally sensitive.[1][2] |

| Reactivity | High ( | Moisture sensitive; lachrymator.[1][2] |

| Safety | Corrosive / Irritant | Handle in fume hood only.[1][2] |

Model Reaction Context

To provide a concrete analytical framework, this guide assumes the monitoring of a standard alkylation reaction:

Reaction: this compound + Isopropylamine (Nucleophile)

Method 1: Thin Layer Chromatography (TLC)

Purpose: Rapid, qualitative "at-line" monitoring of reaction progress.[1][2]

Stationary & Mobile Phase Optimization

The ethoxy group renders the molecule moderately lipophilic.[2]

Visualization Protocol

The aromatic ring ensures strong UV absorption.[1]

-

Primary Detection: UV Lamp at 254 nm .[1] The SM appears as a dark quenching spot against the green fluorescent background.[2]

-

Secondary Stain (Confirmation): KMnO₄ (Potassium Permanganate) .

Troubleshooting Ghost Spots

Issue: A spot appears at the baseline or slightly below the SM, even in pure SM standards. Cause: Hydrolysis of the chloromethyl group to the benzyl alcohol on the acidic silica surface. Solution: Neutralize the plate by pre-running it in eluent containing 1% TEA, or minimize the time between spotting and development.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Quantitative conversion calculation and structural confirmation.[1][2]

Sample Preparation (Critical Step)

Direct injection of the reaction mixture is prohibited .[1][2] The presence of unreacted amine or HCl salts will dirty the liner and degrade the column.

Quenching Protocol:

-

Take a 50 µL aliquot of the reaction mixture.

-

Dispense into a 1.5 mL vial containing 500 µL Saturated NaHCO₃ (aq) and 500 µL Ethyl Acetate .

-

Vortex for 10 seconds (neutralizes HCl, extracts organics).

-

Transfer 200 µL of the top organic layer to a GC vial with insert.

Instrument Parameters[1][2]

-

Column: DB-5ms or HP-5ms (30m

0.25mm -

Inlet: Split Mode (20:1 to 50:1).[1][2] Splitless injection will overload the detector with this highly ionizable aromatic.

-

Inlet Temp: 250°C. (Do not exceed 280°C to prevent thermal elimination of HCl).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

MS Interpretation & Fragmentation Logic

The mass spectrum provides definitive proof of identity via the Chlorine isotope signature.[2]

Target Ions for this compound:

-

Molecular Ion (

): m/z 170 and 172 .[1][2]-

Validation: The intensity ratio of 170:172 must be roughly 3:1 (Natural abundance of

vs

-

-

Base Peak (

): m/z 135 .[1][2] -

Tropylium Fragment: m/z 91 (Classic benzyl fragment, though often shifted by the ethoxy group).

Data Summary Table

| Analyte | Retention Time (min)* | Rf Value (9:1 Hex:EtOAc) | Key MS Ions (m/z) |

| This compound | 6.8 | 0.70 (High) | 170 , 172, 135 |

| 2-Ethoxybenzyl Alcohol (Hydrolysis Impurity) | 5.4 | 0.35 (Mid) | 152, 135, 107 |

| Amine Product (Model) | 8.2 | 0.10 (Low/Streak)** |

*Retention times are illustrative for a standard 20-min method. **Rf assumes no TEA added. With TEA, Rf increases to ~0.3.

Visualized Workflows

Figure 1: Reaction Monitoring Workflow

This diagram illustrates the critical "Stop-Flow" logic required to prevent instrument contamination.

Caption: Biphasic quenching is mandatory to remove inorganic salts and neutralize HCl before GC injection.

Figure 2: MS Fragmentation Logic

The ionization pathway confirming the presence of the chloromethyl moiety.[2]

Caption: The loss of Chlorine (M-35) is the diagnostic fragmentation pathway for benzyl chlorides.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene.[1][2] Retrieved from [Link][1]

-

Chemistry LibreTexts. Nucleophilic Substitution Reactions (SN1 and SN2). Retrieved from [Link]

-

ResearchGate (Discussion). TLC Visualization of Benzyl Chlorides. Retrieved from [Link]

-

Sigma-Aldrich. Safety Data Sheet (SDS) - 2-Ethoxybenzyl chloride.[1][2] (General Reference for H314/H318 safety codes).

Sources

- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 4. askthenerd.com [askthenerd.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Application Notes & Protocols: Strategic N-Alkylation of Amines with 1-(Chloromethyl)-2-ethoxybenzene

Introduction: The Strategic Value of the 2-Ethoxybenzyl Moiety

In the landscape of contemporary drug discovery and fine chemical synthesis, the precise installation of specific structural motifs is paramount. The 2-ethoxybenzyl group, introduced via the alkylating agent 1-(Chloromethyl)-2-ethoxybenzene, represents a key building block. Its reaction with primary and secondary amines yields N-(2-ethoxybenzyl)amines, a subclass of benzylamines that feature prominently in pharmacologically active compounds. The strategic importance of this scaffold lies in its unique steric and electronic properties, which can modulate a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This guide provides an in-depth exploration of the reaction between this compound and various amines. We will dissect the underlying reaction mechanism, present validated protocols for controlled mono- and di-alkylation, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Mechanistic Rationale: A Focus on Controlled Nucleophilic Substitution

The core transformation involves the N-alkylation of an amine, a classic nucleophilic substitution reaction. As a primary benzylic halide, this compound is highly susceptible to this transformation, primarily proceeding through an SN2 mechanism.

The SN2 Pathway

The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom, which acts as the nucleophile. This lone pair attacks the electrophilic benzylic carbon of this compound. Simultaneously, the chloride ion, a good leaving group, is displaced. This occurs in a single, concerted step, characteristic of the SN2 pathway. The benzylic position is particularly activated for this reaction because the adjacent aromatic ring helps to stabilize the charge development in the transition state.

The Challenge of Over-Alkylation

A significant practical challenge in the N-alkylation of primary amines is the potential for "runaway" reactions.[1] The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. Consequently, it can compete with the primary amine for the remaining this compound, leading to the formation of an undesired tertiary amine. This tertiary amine can be further alkylated to form a quaternary ammonium salt.[2][3]

Controlling this reactivity is the cornerstone of successful synthesis, and our protocols are designed specifically to address this challenge. The primary strategies involve manipulating stoichiometry and carefully selecting the base.

Diagram 1: SN2 Reaction Mechanism

Sources

Application Notes & Protocols: Synthesis of 2-Ethoxybenzyl Thioethers via S-Alkylation of Thiols with 1-(Chloromethyl)-2-ethoxybenzene

Introduction: Strategic Importance of 2-Ethoxybenzyl Thioethers

The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, primarily due to the prevalence of organosulfur compounds in pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, the thioether linkage is a critical structural motif known for its chemical robustness and diverse biological activities, including antifungal, antibacterial, and antiviral properties.[1][3] Specifically, benzylthioethers represent a privileged subclass of thioethers. The benzyl group, attached to the sulfur atom, confers unique reactivity and stability, making these compounds valuable as synthetic intermediates and as core components of bioactive molecules.[1][2]

This guide provides a detailed examination of the synthesis of 2-ethoxybenzyl thioethers through the reaction of 1-(chloromethyl)-2-ethoxybenzene with various thiols. This specific electrophile is of interest as the 2-ethoxy substituent can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The reaction proceeds via a nucleophilic substitution mechanism, offering a reliable and versatile method for accessing a diverse library of thioether compounds. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss optimization strategies and potential challenges.

Reaction Mechanism: The SN2 Pathway

The formation of a 2-ethoxybenzyl thioether from this compound and a thiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

Causality of Mechanistic Steps:

-

Thiolate Anion Formation: Thiols (R-SH) are moderately acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion (R-S⁻). This step is crucial because the thiolate is a significantly more potent nucleophile than the neutral thiol, dramatically accelerating the rate of the substitution reaction. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions with the electrophile. Common bases include potassium carbonate, sodium hydride, or triethylamine.

-

Nucleophilic Attack: The highly nucleophilic sulfur atom of the thiolate anion attacks the electrophilic benzylic carbon of this compound. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group.

-

Transition State & Inversion of Configuration: The reaction proceeds through a single, concerted transition state where the C-S bond is forming concurrently as the C-Cl bond is breaking.

-

Product Formation: The chloride ion is displaced, resulting in the formation of the desired 2-ethoxybenzyl thioether and a salt byproduct. As a primary benzylic halide, this compound reacts readily via the S

N2 pathway with minimal risk of competing elimination reactions.

Caption: SN2 mechanism for the synthesis of 2-ethoxybenzyl thioethers.

Experimental Protocols & Methodologies

Critical Safety Precautions

-

This compound: This reagent is a benzylic halide and should be handled with care. It is corrosive and a lachrymator (causes tearing). Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]

-

Thiols: Many thiols are volatile and possess strong, unpleasant odors. Work in a fume hood is mandatory. Consider quenching residual thiol in waste streams with bleach or hydrogen peroxide before disposal, following institutional safety guidelines.

-

Bases: Handle strong bases like sodium hydride (NaH) with extreme caution. NaH is a flammable solid that reacts violently with water. Use an inert atmosphere (e.g., nitrogen or argon) when handling. Weaker bases like potassium carbonate should still be handled with gloves as they are irritants.[4]

-

Solvents: Use anhydrous solvents when working with water-sensitive reagents like NaH. Diethyl ether and THF can form explosive peroxides and should be tested before use.

General Protocol for S-Alkylation

This protocol provides a robust and self-validating workflow for the synthesis of 2-ethoxybenzyl thioethers. It includes checkpoints for reaction monitoring to ensure completion and purity.

Caption: General experimental workflow for thioether synthesis.

Materials and Reagents:

| Reagent/Material | Purpose | Typical Grade |

| This compound | Electrophile | ≥98% Purity |

| Thiol (R-SH) | Nucleophile Precursor | ≥98% Purity |

| Base (e.g., K₂CO₃, NaH, Cs₂CO₃) | Deprotonating Agent | Anhydrous |

| Solvent (e.g., DMF, Acetonitrile, THF) | Reaction Medium | Anhydrous |

| Ethyl Acetate, Hexanes | Chromatography/Extraction | ACS or HPLC Grade |

| Saturated aq. NH₄Cl, Brine | Work-up Solutions | Reagent Grade |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade |

| Silica Gel | Stationary Phase | 230-400 mesh |

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chosen anhydrous solvent (e.g., 5-10 mL per mmol of thiol).

-

Thiolate Generation:

-

Add the thiol (1.0 equivalent) to the solvent.

-

If using a solid base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents), add it directly to the thiol solution.

-

If using NaH (1.1 equivalents), add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes at room temperature until hydrogen evolution ceases.

-

-

Electrophile Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring thiolate solution.

-

Reaction Progress: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the thiol.

-

Monitoring (Self-Validation):

-

Periodically take a small aliquot from the reaction mixture and spot it on a Thin Layer Chromatography (TLC) plate alongside the starting materials.

-

Visualize the plate under UV light and/or with a potassium permanganate stain. The reaction is complete when the limiting reagent spot (usually the thiol or the chloride) has disappeared and a new, more nonpolar product spot is dominant.

-

-

Work-up:

-

Once the reaction is complete, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.

-

Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water and then brine.

-

-

Purification:

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Optimization and Troubleshooting

The success of the S-alkylation reaction often depends on fine-tuning the conditions based on the specific thiol substrate.

Key Optimization Parameters:

-

Base Selection: For simple aliphatic and aromatic thiols, K₂CO₃ or Cs₂CO₃ are often sufficient and safer to handle.[5] For less acidic thiols or sterically hindered substrates, a stronger base like NaH may be required.

-

Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or DMSO generally accelerate S

N2 reactions and are excellent choices. THF is also a viable option, particularly when using NaH. -

Temperature: Most reactions proceed efficiently at room temperature. If the reaction is sluggish (as determined by TLC monitoring), gentle heating to 40-60 °C can increase the rate. However, be aware that higher temperatures can promote side reactions.

Troubleshooting Common Issues:

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Incomplete deprotonation of the thiol.2. Inactive electrophile (degraded).3. Insufficient reaction time. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or a more effective solvent (e.g., DMF).2. Verify the purity of this compound by NMR.3. Allow the reaction to run longer, monitoring by TLC. Consider gentle heating. |

| Formation of Disulfide (R-S-S-R) | Oxidation of the thiolate by atmospheric oxygen. This is a common side reaction for thiols.[6][7] | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).2. Degas the solvent before use by bubbling N₂ through it for 15-20 minutes. |

| Multiple Product Spots on TLC | 1. Over-alkylation if the product has other nucleophilic sites.2. Presence of impurities in starting materials. | 1. Use a stoichiometric amount (1.0 eq) of the electrophile.2. Purify starting materials before the reaction. Isolate the major product via chromatography and characterize. |

Summary of Reaction Conditions and Expected Yields

The following table provides a general guideline for reaction conditions with different classes of thiols. Yields are typically good to excellent for this type of transformation.

| Thiol Type | Recommended Base | Typical Solvent | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |

| Aromatic (e.g., Thiophenol) | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 20 - 40 | 1 - 6 | 85 - 98 |

| Primary Aliphatic | K₂CO₃, NaH | THF, DMF | 20 - 50 | 2 - 12 | 80 - 95 |

| Secondary Aliphatic | NaH, Cs₂CO₃ | DMF | 20 - 60 | 6 - 24 | 70 - 90 |

| Heterocyclic | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 20 - 50 | 2 - 8 | 75 - 95 |

References

- Vertex AI Search. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)

- Vertex AI Search. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)

- Han, I. (2024). Thioethers: An Overview.

- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.

- Kazemi, F., et al. Alkylation of Thiols in Green Mediums.

- Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.

- Fisher Scientific.

- YouTube. (2019). 03.

- YouTube. (2019). Reactions of thiols.

- Organic Chemistry Portal.

Sources

"1-(Chloromethyl)-2-ethoxybenzene" in the synthesis of fluorescent probes

Application Note: Structural Optimization of Fluorescent Probes using 1-(Chloromethyl)-2-ethoxybenzene

Executive Summary

This guide details the application of This compound (also known as 2-ethoxybenzyl chloride) as a critical building block in the rational design of fluorescent probes.[1] Unlike generic benzylating agents, this reagent introduces an ortho-ethoxy moiety that serves dual functions:[1] (1) Lipophilicity Tuning (

Part 1: Chemical Rationale & Mechanism[1]

The Reagent Profile

-

IUPAC Name: this compound[1]

-

CAS: 60906-78-7 (Note: Distinct from the aryl chloride 1-chloro-2-ethoxybenzene, CAS 614-72-2).[1]

-

Key Structural Feature: The ortho-ethoxy group (

).[1]-

Steric Effect:[1] Increases stability of the benzylic position compared to unsubstituted benzyl chloride, though it slightly retards nucleophilic attack rate.[1][2]

-

Electronic Effect: The ethoxy group is a strong Electron Donating Group (EDG), increasing the electron density of the benzene ring. This is crucial for designing PET quenchers.

-

Mechanistic Role in Fluorescence

In fluorescent sensor design, particularly for metal ions (

-

PET Quenching (Off-State): In the absence of the analyte, the nitrogen lone pair performs PET to the excited fluorophore, quenching fluorescence. The electron-rich 2-ethoxybenzyl group modulates the oxidation potential of the nitrogen, fine-tuning the thermodynamics of this electron transfer.[1]

-

Analyte Binding (On-State): When a metal ion binds, the nitrogen lone pair is engaged in coordination.[1] The 2-ethoxy oxygen can effectively act as a hemilabile ligand, providing additional coordination stability and selectivity for specific ions over others.[1][2]

Part 2: Experimental Protocols

Protocol A: -Alkylation for Receptor Synthesis

Objective: Synthesis of an

Reagents:

-

Starting Amine (Secondary amine receptor)

-

This compound (1.1 equivalents)[1]

-

Potassium Carbonate (

, anhydrous, 3.0 equivalents) -

Potassium Iodide (

, catalytic, 0.1 equivalents) -

Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Starting Amine (1.0 mmol) in anhydrous MeCN (10 mL). Add

(3.0 mmol) and stir at room temperature for 15 minutes to deprotonate any ammonium salts. -

Catalyst Addition: Add catalytic

(0.1 mmol).[1][2] Note: This generates the more reactive 2-ethoxybenzyl iodide in situ, accelerating the reaction despite the ortho-steric hindrance. -

Electrophile Addition: Dropwise add this compound (1.1 mmol) dissolved in minimal MeCN.

-

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Work-up: Cool to room temperature. Filter off the inorganic solids (

, -

Purification: Purify the crude oil via silica gel column chromatography. Elute with a Hexane/Ethyl Acetate gradient.[1][2]

Validation Criteria:

-

H-NMR: Look for the disappearance of the

peak ( -

Mass Spec: Confirm

corresponding to the mono-alkylated product.

Protocol B: -Alkylation for Lipophilicity (Caging)

Objective: Masking a phenolic fluorophore (e.g., Fluorescein or Tyrosine analog) to create a cell-permeable, non-fluorescent precursor.[1]

Reagents:

-

Phenolic Fluorophore (e.g., Fluorescein)

-

This compound (2.2 equivalents)[1]

-

Cesium Carbonate (

, 2.5 equivalents) -

DMF (Dimethylformamide, anhydrous)

Methodology:

-

Dissolution: Dissolve the fluorophore in dry DMF.

-

Base Treatment: Add

. Expert Tip: Cesium is preferred over potassium for phenolic alkylations due to the "cesium effect," which enhances solubility and reactivity of the phenoxide anion. -

Alkylation: Add this compound. Stir at

for 4 hours. -

Quench: Pour the reaction mixture into ice-cold water. The product should precipitate.[1][2][3][4]

-

Isolation: Filter the precipitate or extract with Ethyl Acetate.

Part 3: Visualization of Workflows

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the decision tree for using this compound based on the target probe type.

Caption: Decision matrix for synthesis. N-alkylation targets sensor mechanics; O-alkylation targets delivery.[1][2]

Figure 2: PET Mechanism Modulation

This diagram explains why the 2-ethoxybenzyl group is used: to tune the electron transfer thermodynamics.[1][2]

Caption: The 2-ethoxy group enriches the N-receptor electron density, ensuring efficient PET quenching in the 'Off' state.

Part 4: Data Summary & Optimization

Table 1: Reaction Optimization Matrix

Comparison of conditions for the alkylation of a secondary amine (Piperazine derivative) with this compound.

| Solvent | Base | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |

| DCM | None | 25 | 24 | 45% | Slow, incomplete conversion. | |

| MeCN | None | 80 | 12 | 72% | Moderate yield.[1][2] | |

| MeCN | KI (10%) | 80 | 6 | 91% | Optimal.[1][2] Finkelstein acceleration. | |

| DMF | None | 0 | 2 | 60% | Fast but significant side products.[1][2] |

Troubleshooting Guide

-

Low Yield: The ortho-ethoxy group creates steric bulk.[1][2] Ensure you use KI (Potassium Iodide) to convert the chloride to the more reactive iodide in situ.

-

Polymerization: Benzyl chlorides can self-polymerize if heated without a nucleophile.[1][2] Always add the electrophile to the amine/base mixture, not vice-versa.

-

Safety: This reagent is a potent lachrymator and skin irritant.[1][2] All reactions must be performed in a fume hood.[1][2] Quench glassware with dilute ammonia before removal from the hood.[1][2]

References

-

Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2] (Foundational text on PET mechanisms and fluorophore quenching).

-

PubChem. (n.d.).[1][2] Compound Summary: this compound.[1][2][5][6] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4213904A - Fluorescent labeling reagents containing the fluorescein and eosin chromophores - Google Patents [patents.google.com]

- 4. conference.pixel-online.net [conference.pixel-online.net]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(Chloromethyl)-2-ethoxybenzene

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Target Molecule: 1-(Chloromethyl)-2-ethoxybenzene (CAS: 2905-17-1) Primary Challenge: The ortho-ethoxy substituent acts as a strong Electron Donating Group (EDG).[1] While this facilitates the formation of the benzylic carbocation, it simultaneously renders the final product highly reactive. The C-Cl bond is labile, making the compound prone to rapid hydrolysis (reverting to alcohol) and acid-catalyzed self-polymerization (forming polybenzyl tars).[1]

The Solution: This guide prioritizes the Deoxychlorination of 2-Ethoxybenzyl Alcohol using Thionyl Chloride (

Core Protocol: The "Golden Path" Workflow

This protocol is optimized for minimizing side reactions (dimerization/ether formation) common in electron-rich benzylic systems.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Ethoxybenzyl alcohol | 1.0 | Substrate | Must be dry (<0.1% |

| Thionyl Chloride ( | 1.1 - 1.2 | Reagent | Freshly distilled if yellow.[1] |

| DMF | 0.05 (5 mol%) | Catalyst | Forms the active Vilsmeier-Haack species.[1] |

| Dichloromethane (DCM) | Solvent (10V) | Medium | Anhydrous.[1] Toluene is a valid alternative for higher boiling points.[1] |

| Benzotriazole (Optional) | 0.01 | Stabilizer | Can be added post-workup for storage.[1] |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize -

Solvation: Dissolve 2-ethoxybenzyl alcohol (1.0 eq) and DMF (0.05 eq) in anhydrous DCM (5 mL per gram of substrate). Cool the system to 0°C .

-

Controlled Addition: Add

(1.2 eq) dropwise via the addition funnel over 30–60 minutes.-

Why? Rapid addition generates a spike in HCl concentration, promoting acid-catalyzed polymerization of the electron-rich ring.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The alcohol spot (

) should disappear; the chloride spot (

-

-

Workup (Critical):

-

Purification: Vacuum distillation is preferred.

-

Target: Clear to pale yellow liquid.[1]

-

Storage: Store over activated 4Å molecular sieves at 4°C.

-

Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the catalytic cycle and the specific "Ortho-Effect" that leads to common failures.

Figure 1: Reaction pathway showing the DMF-catalyzed activation and the competing SN1 pathway driven by the ortho-ethoxy stabilization, leading to polymerization.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark pink/black and became viscous. What happened?

Diagnosis: Acid-Catalyzed Polymerization.[1] Explanation: The ortho-ethoxy group makes the benzene ring electron-rich.[1] In the presence of high concentrations of HCl (byproduct) and heat, the product acts as an electrophile and attacks another aromatic ring (Friedel-Crafts alkylation), creating polybenzyl chains. Fix:

-

Temperature: Keep the addition at 0°C. Do not reflux unless absolutely necessary.

-

Scavenging: If the problem persists, add a non-nucleophilic base like 2,6-Lutidine (1.0 eq) to buffer the HCl.[1] Avoid Pyridine/TEA as they can form quaternary salts with the highly reactive benzyl chloride.

Q2: My yield is low, and NMR shows a mixture of product and starting alcohol, even after full conversion on TLC.

Diagnosis: Hydrolysis during Workup. Explanation: 2-Ethoxybenzyl chloride is extremely sensitive to moisture.[1] The "Ortho Effect" (neighboring group participation) stabilizes the leaving of the chloride, allowing water to attack the benzylic position rapidly during aqueous washes. Fix:

-

Quench: Use cold saturated

. Heat accelerates hydrolysis.[1] -

Speed: Perform phase separation immediately. Do not let the organic layer sit in contact with water.

-

Alternative: Skip the aqueous wash entirely. Remove volatiles (

, DCM) under high vacuum, then directly distill the residue or precipitate the amine salts if a base was used.

Q3: Why use DMF? Can I use neat Thionyl Chloride?

Answer: While neat

Q4: Can I store the product?

Answer: Only for short periods.

References & Grounding

-

Mechanism of Chlorination: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Standard text on nucleophilic substitution of alcohols).

-

Thionyl Chloride/DMF Catalysis: Kikugawa, Y. (1981).[1] Reaction of alcohols with thionyl chloride in the presence of dimethylformamide. Chemistry Letters, 10(8).[1]

-

Stability of Alkoxybenzyl Chlorides: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Specific handling of reactive benzyl halides).[1][3][4]

-

Process Safety (BCME Avoidance): Dunn, P. J., et al. (2010).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Discusses avoidance of Blanc chloromethylation).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

- 4. (PDF) ChemInform Abstract: Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides [academia.edu]

Reaction Optimization Center: Chloromethylation of Ethoxybenzene

Technical Support & Troubleshooting Guide (Ref: ROC-CH2Cl-004)

To: Process Chemists, Medicinal Chemistry Leads From: Senior Application Scientist, Reaction Optimization Division Subject: Mitigation of Side Reactions in the Synthesis of 4-Ethoxybenzyl Chloride

Introduction

You are likely accessing this guide because your chloromethylation of ethoxybenzene (phenetole) has resulted in a viscous gum, a low-purity solid, or a yield significantly below theoretical calculations.[1][2]

The Blanc chloromethylation and its variants are deceptively simple. While the introduction of a chloromethyl group (

This guide treats your reaction setup as a diagnostic system. Follow the modules below to identify, rectify, and prevent specific failure modes.

Module 1: CRITICAL SAFETY ALERT (Bis-chloromethyl Ether)

Status: 🔴 MANDATORY REVIEW Risk: Extreme (Carcinogenicity)[1]

Before troubleshooting yield, you must validate safety.[1][2] The combination of Formaldehyde (HCHO) and Hydrogen Chloride (HCl) generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen, at equilibrium.[1]

The Equation of Concern:

Safety Protocol:

-

Ventilation: Reactions must be performed in a high-efficiency fume hood.[1][2]

-

Scrubbing: Effluent gas must be scrubbed through an ammonia solution or basic trap to neutralize BCME vapors immediately.[2]

-

Waste: Aqueous waste streams containing formaldehyde and HCl must be treated as potential BCME sources.[2]

Module 2: Troubleshooting "The Gummy Solid" (Bis-alkylation)

Symptom: The reaction mixture becomes extremely viscous or solidifies into a water-insoluble polymer/gum that is difficult to crystallize.[2] Diagnosis: Formation of Bis(4-ethoxyphenyl)methane (Diarylmethane derivative).[1][2]

The Mechanism of Failure:

The product, 4-ethoxybenzyl chloride , is itself an electrophile.[2] In the presence of the Lewis Acid catalyst (

Diagnostic Q&A

| Question | If YES, The Fix Is... |

| Is your substrate concentration >1 M? | Dilution. High concentration favors the bimolecular reaction between product and starting material.[2] Reduce concentration or use a biphasic solvent system (e.g., Cyclohexane/Water).[1][2] |

| Did you add the catalyst all at once? | Staged Addition. A high initial concentration of catalyst accelerates the side reaction. Add |

| Did the reaction run >4 hours? | Kinetic Control. The side reaction is slower than the main reaction but inevitable over time. Monitor conversion strictly via HPLC/TLC and quench before 100% conversion (aim for 90-95%). |

| Is the temperature >40°C? | Thermal Regulation. Higher temperatures significantly lower the activation energy barrier for the bis-alkylation. Keep the reaction at 0–5°C during addition and do not exceed 25–30°C. |

Module 3: Regioselectivity (Ortho vs. Para)

Symptom: NMR shows a "messy" aromatic region or split methylene peaks.[2] Diagnosis: Significant formation of 2-ethoxybenzyl chloride (Ortho-isomer).[1][2]

Technical Insight: The ethoxy group is an ortho, para-director.[2] While the para position is sterically favored, the ortho position is statistically favored (2 sites vs 1) and can be accessed if the electrophile is small or the temperature is high.

Validation (NMR Check):

-

Para-product (Target): Aromatic system shows distinct AA'BB' pattern (approx. 6.8 and 7.3 ppm).[1]

singlet at ~4.55 ppm.[1][2] -

Ortho-product (Impurity): Complex multiplet aromatic signals.[1][2]

singlet often shifted slightly upfield (~4.6-4.7 ppm depending on solvent).[1][2]

Corrective Action:

-

Steric Bulk: Use a bulkier Lewis Acid if possible (though

is standard, switching to specific ionic liquid catalysts has shown improved regioselectivity in literature).[1][2] -

Solvent Polarity: Conducting the reaction in lower polarity solvents can sometimes enhance para-selectivity due to aggregation states of the catalyst.

Module 4: Hydrolysis & Stability

Symptom: Yield is good, but product purity degrades rapidly upon storage; appearance of an alcohol peak in IR (

Root Cause: Benzyl chlorides are reactive.[2][3][4][5][6] Residual acid + moisture from the workup catalyzes the hydrolysis of the chloride back to the alcohol.

Stabilization Protocol:

-

Workup: Wash the organic phase with cold

(aq) until pH is neutral (pH 7). -

Drying: Dry thoroughly over anhydrous

or -

Storage: Store over activated molecular sieves (4Å) at -20°C. Add a stabilizer (e.g., small amount of

) if storing as a solution.

Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and suppress the red paths.

Caption: Reaction network showing the primary pathway (Green) vs. competitive degradation and alkylation pathways (Red).[1]

Recommended "Best Practice" Protocol

To minimize the side reactions described above, use this optimized stoichiometry and workflow.

Reagents:

-

Ethoxybenzene (1.0 equiv)[1]

-

Paraformaldehyde (1.5 equiv) — Excess ensures conversion[1]

- (0.5 equiv) — Keep catalyst load moderate

Step-by-Step:

-

Setup: Purge reactor with

. Connect scrubber (NaOH/Ammonia) to the vent. -

Mixing: Charge Ethoxybenzene and Paraformaldehyde. Cool to 0°C .[2][8]

-

Acidification: Saturate the mixture with dry HCl gas (preferred over aqueous HCl to reduce hydrolysis risk) or add Conc. HCl dropwise while maintaining T < 10°C.

-

Catalysis: Add

in portions. -

Reaction: Stir at 25°C (Room Temp). Do NOT heat to reflux.

-

Monitoring: Check HPLC every 30 mins. Stop when Product:Starting Material ratio is >90:10. Do not chase the last 10% if bis-alkylation is observed.[2]

-

Quench: Pour onto crushed ice. Extract immediately with Dichloromethane (DCM) or Toluene.[1][2]

References

-

Blanc, G. L. (1923).[1][2][4][5] "The Chloromethylation of Aromatic Hydrocarbons." Bulletin de la Société Chimique de France, 33, 313.[1][2]

-

U.S. Patent 3,213,148. (1965).[1][2] "Chloromethylation of Alkylbenzenes." United States Patent Office.[2]

-

Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety Data."[1][2] United States Department of Labor.[2] [1]

-

Watson, W. D. (1985).[1][2] "Regioselectivity in the Chloromethylation of Substituted Benzenes." Journal of Organic Chemistry, 50(12), 2145–2148.[1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Technical Support Center: Purification of 1-(Chloromethyl)-2-ethoxybenzene

Welcome to the technical support center for the purification of 1-(Chloromethyl)-2-ethoxybenzene (CAS No. 60906-78-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a reaction mixture. Our focus is on providing practical, mechanistically-grounded solutions to help you achieve high purity and yield.

Compound Profile: this compound

To effectively purify a compound, understanding its physical and chemical properties is paramount. This table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [2] |